molecular formula C34H38Cl2FN3O4 B605068 4-((3'R,4'S,5'R)-6''-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2''-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3''-indoline]-5'-carboxamido)bicyclo[2.2.2]octane-1-carboxylic acid CAS No. 1818393-16-6

4-((3'R,4'S,5'R)-6''-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2''-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3''-indoline]-5'-carboxamido)bicyclo[2.2.2]octane-1-carboxylic acid

カタログ番号 B605068
CAS番号: 1818393-16-6
分子量: 642.5934
InChIキー: YJCZPJQGFSSFOL-MNZPCBJKSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

AA-115, also known as APG-115, is a highly potent, chemically stable and efficacious MDM2 inhibitor, which has entered clinical development for cancer treatment. AA-115 has a very high affinity to MDM2 (Ki < 1 nM), potent cellular activity, and an excellent oral pharmacokinetic profile. Compound 60 is capable of achieving complete and longlasting tumor regression in vivo and is currently in phase I clinical trials for cancer treatment.

科学的研究の応用

Oncology: Melanoma and Solid Tumors

Alrizomadlin has been studied for its efficacy in treating various solid tumors, including melanoma. It functions as an MDM2/p53 inhibitor, which can restore TP53 function, leading to p53-mediated apoptosis in tumor cells with wild-type TP53 and/or MDM2 amplification . This mechanism is particularly valuable in cancers that have progressed on PD-1/PD-L1 inhibitors, offering a new avenue for treatment where other therapies may have failed.

Hematology: Acute Myeloid Leukemia (AML)

In the realm of hematologic malignancies, Alrizomadlin is being investigated for its therapeutic potential in AML. It is being evaluated both as monotherapy and in combination with 5-Azacitidine (AZA), focusing on patients with relapsed or refractory AML . The compound’s ability to activate p53-mediated apoptosis presents a promising strategy for combating this challenging condition.

Immunomodulation

Beyond direct antitumor activity, Alrizomadlin also exhibits properties as an immunomodulator. This aspect of the compound could be leveraged to enhance the body’s immune response against tumors, potentially restoring antitumor activity in patients with cancers resistant or intolerant to immunooncology (I-O) drugs .

Neurology: Malignant Peripheral Nerve Sheath Tumor (MPNST)

Alrizomadlin’s application extends to neurological malignancies such as MPNST. Its role as an MDM2/p53 inhibitor is being explored to determine its effectiveness in treating this rare and aggressive form of cancer .

Sarcomas: Liposarcoma

For patients with well-differentiated/dedifferentiated liposarcoma, Alrizomadlin is under study to assess its capacity to induce tumor cell apoptosis. Given the limited treatment options for this type of sarcoma, the compound’s research holds significant clinical importance .

Lung Cancer: Non-Small Cell Lung Cancer (NSCLC)

In lung cancer research, specifically NSCLC, Alrizomadlin is being tested for its antitumor activity. The focus is on patients with NSCLC that progressed on available standard therapy, exploring new therapeutic strategies .

Genetic Mutations: ATM Mutation Solid Tumors

Alrizomadlin is also being evaluated for its effectiveness in treating solid tumors with ATM mutations. These mutations often lead to treatment resistance, and Alrizomadlin’s mechanism of action could provide a novel approach to overcoming this challenge .

Molecular Pathways: AKT and ERK Inhibition

On a molecular level, Alrizomadlin has been shown to inhibit key signaling pathways such as AKT and ERK. These pathways are crucial for cell survival and proliferation, and their inhibition by Alrizomadlin could lead to effective strategies in cancer treatment .

作用機序

Alrizomadlin, also known as 4-((3’R,4’S,5’R)-6’‘-Chloro-4’-(3-chloro-2-fluorophenyl)-1’-ethyl-2’‘-oxodispiro[cyclohexane-1,2’-pyrrolidine-3’,3’‘-indoline]-5’-carboxamido)bicyclo[2.2.2]octane-1-carboxylic acid, is a novel compound under investigation for its potential in cancer treatment .

Target of Action

The primary target of Alrizomadlin is the MDM2 protein . MDM2 is a key regulator of the tumor suppressor protein p53. By inhibiting MDM2, Alrizomadlin blocks the interaction between MDM2 and p53 .

Mode of Action

Alrizomadlin acts by binding to the MDM2 protein, thereby blocking the interaction between MDM2 and p53 . This inhibition prevents the degradation of p53, leading to an increase in p53 levels within the cell . The elevated levels of p53 can then exert their tumor-suppressive effects, which include cell cycle arrest and apoptosis .

Biochemical Pathways

The primary biochemical pathway affected by Alrizomadlin is the p53 signaling pathway . By inhibiting MDM2, Alrizomadlin allows p53 to accumulate and activate downstream targets that are involved in cell cycle arrest and apoptosis . Additionally, Alrizomadlin has been shown to inhibit the phosphorylation of Akt and ERK pathways .

Result of Action

The result of Alrizomadlin’s action is the induction of cell cycle arrest and apoptosis in a p53-dependent manner . This leads to a reduction in tumor cell proliferation and survival . In preclinical studies, Alrizomadlin has demonstrated antitumor activity against various types of cancer .

Action Environment

The efficacy and stability of Alrizomadlin can be influenced by various environmental factors. For instance, the presence of other drugs could potentially affect its action. In preclinical studies, Alrizomadlin has shown enhanced antitumor activity when combined with other therapies, such as pembrolizumab .

特性

InChI

InChI=1S/C34H38Cl2FN3O4/c1-2-40-27(28(41)39-32-16-13-31(14-17-32,15-18-32)30(43)44)25(21-7-6-8-23(36)26(21)37)34(33(40)11-4-3-5-12-33)22-10-9-20(35)19-24(22)38-29(34)42/h6-10,19,25,27H,2-5,11-18H2,1H3,(H,38,42)(H,39,41)(H,43,44)/t25-,27+,31?,32?,34+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJCZPJQGFSSFOL-MNZPCBJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(C(C2(C13CCCCC3)C4=C(C=C(C=C4)Cl)NC2=O)C5=C(C(=CC=C5)Cl)F)C(=O)NC67CCC(CC6)(CC7)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1[C@H]([C@@H]([C@]2(C13CCCCC3)C4=C(C=C(C=C4)Cl)NC2=O)C5=C(C(=CC=C5)Cl)F)C(=O)NC67CCC(CC6)(CC7)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H38Cl2FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

642.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1818393-16-6
Record name APG-115
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1818393166
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ALRIZOMADLIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15QAU0SI9J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。